[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine
Description
(4-Bromothiophen-2-yl)methylamine (CAS: 1078162-18-1) is a brominated thiophene-derived secondary amine with the molecular formula C₁₃H₁₄BrNS and a molar mass of 296.23 g/mol . Its structure features a 4-bromothiophene ring linked to a methyl group and a 2-phenylethylamine moiety. The 2-phenylethyl group contributes to lipophilicity, which may enhance membrane permeability in biological systems.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNS/c14-12-8-13(16-10-12)9-15-7-6-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXHJRWMXNPDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of reactions to introduce the phenylethylamine group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the intermediate compound.
Final Coupling: The intermediate is coupled with 2-phenylethylamine under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the phenylethylamine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine
- Molecular Formula : C₁₃H₁₄BrNS
- Molar Mass : 296.23 g/mol
- Key Differences: The bromine is at the 5-position of the thiophene ring instead of the 4-position, and the amine substituent is a 4-methylbenzyl group.
2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine
- Molecular Formula: C₇H₁₀BrNOS
- Molar Mass : 236.13 g/mol
- Key Differences : A methoxy group replaces the phenylethylamine chain, reducing lipophilicity. The methoxy group’s electron-donating nature could modulate reactivity in nucleophilic substitution reactions .
Bromophenyl-Based Amines
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine
- Molecular Formula: C₁₅H₁₆BrNO
- Molar Mass : 330.20 g/mol
- Key Differences: Incorporates a phenoxy group and a methyl-substituted benzene ring.
(4-Bromophenyl)methylamine
- Molecular Formula : C₁₀H₁₄BrN
- Molar Mass : 228.13 g/mol
- Key Differences : Lacks the thiophene ring entirely, substituting it with a bromophenyl group. The simpler structure may result in lower metabolic complexity but reduced π-π stacking interactions in biological targets .
Aliphatic Chain-Modified Analogues
1-(4-Bromophenyl)ethylamine
- Molecular Formula : C₁₆H₂₆BrN
- Molar Mass : 312.29 g/mol
- Key Differences : Features a branched aliphatic chain (6-methylheptan-2-yl) instead of the phenylethyl group. The increased hydrophobicity may enhance tissue accumulation but could also lead to higher toxicity risks .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | C₁₃H₁₄BrNS | 296.23 | 4-bromo-thiophene, phenylethylamine | High lipophilicity, potential CNS activity |
| [(5-Bromothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine | C₁₃H₁₄BrNS | 296.23 | 5-bromo-thiophene, 4-methylbenzylamine | Positional isomerism alters electronic effects |
| 2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine | C₇H₁₀BrNOS | 236.13 | Methoxy group, shorter chain | Reduced lipophilicity, enhanced solubility |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | C₁₅H₁₆BrNO | 330.20 | Phenoxy linkage, methylbenzene | Increased polarity, potential for H-bonding |
Research Findings and Implications
- Metabolic Stability : Compounds with branched aliphatic chains (e.g., 1-(4-bromophenyl)ethylamine) may exhibit prolonged half-lives due to resistance to oxidative metabolism .
- Electronic Effects : The 4-bromo substitution on thiophene in the target compound enhances electrophilicity compared to its 5-bromo isomer, which could influence reactivity in cross-coupling reactions .
- Biological Activity: Phenylethylamine derivatives are known to interact with monoamine transporters; the bromothiophene moiety in the target compound may confer unique selectivity profiles compared to phenyl-based analogues .
Biological Activity
(4-Bromothiophen-2-yl)methylamine is an organic compound characterized by a brominated thiophene ring attached to a phenylethylamine moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
The molecular formula of (4-Bromothiophen-2-yl)methylamine is C13H14BrNS, with a molecular weight of approximately 295.23 g/mol. The compound features a bromine atom at the 4-position of the thiophene ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
- Bromination of Thiophene : Thiophene is brominated using bromine in the presence of a catalyst like iron(III) bromide.
- Formation of Intermediate : The brominated thiophene reacts with formaldehyde and a secondary amine to form an intermediate compound.
- Final Coupling : The intermediate is coupled with 2-phenylethylamine under reductive amination conditions to yield the final product.
Biological Activity
Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including:
- Ligand Activity : (4-Bromothiophen-2-yl)methylamine has been investigated for its potential as a ligand in receptor studies, influencing neurotransmission and cellular signaling pathways .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines. For example, related compounds have shown promising results in vivo against human colon adenocarcinoma xenografts .
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the phenylethylamine moiety may engage in hydrogen bonding and electrostatic interactions, modulating the activity of target molecules .
Research Findings and Case Studies
Several studies have explored the biological activity of thiophene-based compounds similar to (4-Bromothiophen-2-yl)methylamine:
Future Directions
The ongoing research into (4-Bromothiophen-2-yl)methylamine focuses on:
- Derivatives Development : Exploring structural modifications to enhance biological activity.
- Mechanistic Studies : Elucidating specific interactions with receptors and enzymes.
- Therapeutic Applications : Investigating potential uses in treating cancer and other diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
